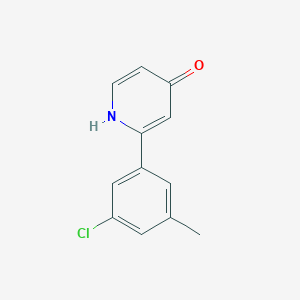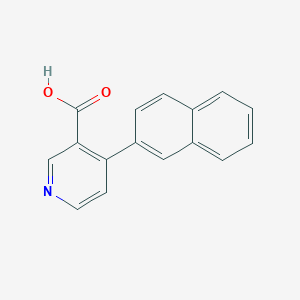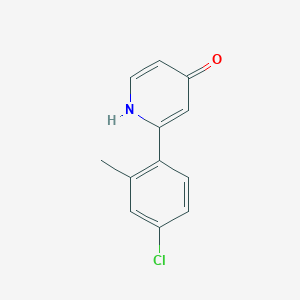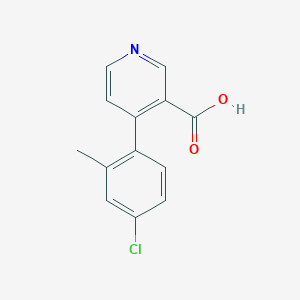
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% (4-CNPA) is an organic compound commonly used in scientific research. It is a derivative of nicotinic acid, a naturally occurring vitamin B3, and is used to study the effects of nicotinic acid on various biochemical and physiological processes. 4-CNPA has been used in studies of enzymes, receptor binding, and protein structure, and has been found to have a variety of applications in the laboratory.
作用機序
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% binds to nicotinic acid receptors, which are found in the cell membranes of many types of cells. The binding of 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% to these receptors triggers a cascade of biochemical and physiological processes, including changes in the production of various hormones and neurotransmitters.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% has been found to have a variety of effects on biochemical and physiological processes. It has been shown to increase the production of insulin, which helps to regulate blood sugar levels. It has also been shown to increase the production of serotonin, which is a neurotransmitter involved in regulating mood. In addition, 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% has been shown to reduce inflammation and to protect cells from oxidative damage.
実験室実験の利点と制限
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive to purchase. However, it is important to note that 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% is a relatively new compound and its effects are not fully understood. As such, it is important to use caution when using this compound in laboratory experiments.
将来の方向性
As 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% is a relatively new compound, there is still much to be learned about its effects and potential applications. Future research should focus on further elucidating the effects of 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% on biochemical and physiological processes, as well as exploring its potential applications in the laboratory. Additionally, further research should be done to explore the potential therapeutic applications of 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95%, such as its use in the treatment of various diseases and disorders. Finally, further research should be done to explore the potential interactions of 4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% with other compounds and drugs, as well as its potential side effects.
合成法
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with ethylenediamine in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The final product is a white crystalline solid with a purity of 95%.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, receptors, and proteins. It has also been used in studies of cell signaling pathways and in studies of the effects of nicotinic acid on various biochemical and physiological processes.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-6-9(2-3-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGFYLSKPXDQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692594 |
Source


|
| Record name | 4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-10-2 |
Source


|
| Record name | 4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














